4-Vinylsulfonyl-morpholine
Overview
Description
4-Vinylsulfonyl-morpholine is an organic compound characterized by the presence of a vinyl sulfone group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylsulfonyl-morpholine typically involves the reaction of morpholine with a vinyl sulfone precursor. One common method includes the use of sodium arylsulfinates and alkenes in the presence of a catalyst such as copper iodide (CuI) and bipyridine (bpy) under oxygen atmosphere . The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process to yield the desired vinyl sulfone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Vinylsulfonyl-morpholine undergoes various types of chemical reactions, including:
Addition Reactions: The vinyl group can participate in addition reactions with nucleophiles such as thiols, leading to the formation of thioethers.
Substitution Reactions: The sulfone group can be involved in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles that react with the vinyl group.
Catalysts: Copper-based catalysts are frequently used in the synthesis and modification of vinyl sulfones.
Major Products:
Thioethers: Formed from the addition of thiols to the vinyl group.
Substituted Sulfones: Resulting from substitution reactions involving the sulfonyl group.
Scientific Research Applications
4-Vinylsulfonyl-morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Vinylsulfonyl-morpholine involves the covalent modification of target enzymes. The vinyl sulfone group reacts with nucleophilic residues such as cysteine in the active site of enzymes, leading to irreversible inhibition . This covalent binding enhances the binding affinity and prolongs the duration of action of the compound .
Comparison with Similar Compounds
Vinyl Sulfone: A simpler analog with similar reactivity but lacking the morpholine ring.
Vinyl Sulfide: Contains a sulfur atom instead of the sulfone group, leading to different reactivity and applications.
Uniqueness: 4-Vinylsulfonyl-morpholine is unique due to the presence of both the vinyl sulfone group and the morpholine ring. This combination imparts distinct reactivity and potential for diverse applications in drug design and materials science .
Properties
IUPAC Name |
4-ethenylsulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUSPFTZZVGBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579384 | |
Record name | 4-(Ethenesulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41067-80-5 | |
Record name | 4-(Ethenesulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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